U-54494A

Beschreibung

Eigenschaften

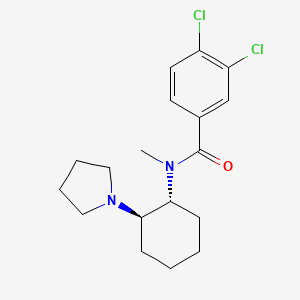

IUPAC Name |

3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3/t16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBNVWGVNWIXMB-IAGOWNOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60918854 |

Source

|

| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92953-41-8 |

Source

|

| Record name | U 54494A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092953418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-54494A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NE36R0XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of U-54494A: A Technical Guide

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of U-54494A, a compound noted for its unique anticonvulsant properties. While structurally related to kappa opioid receptor (KOR) agonists, emerging evidence indicates a distinct pharmacological profile centered on the modulation of ion channels, deviating from classical KOR agonism.

Core Tenets of this compound's Mechanism of Action

This compound presents a multifaceted mechanism of action primarily characterized by its influence on neuronal excitability through the modulation of voltage-gated ion channels. This is a departure from the anticipated G-protein coupled receptor signaling cascade typical for kappa opioid agonists.

Attenuation of Depolarization-Induced Calcium Influx

A pivotal aspect of this compound's action is its ability to reduce the influx of calcium ions (Ca²⁺) into neurons following depolarization. This effect is crucial in mitigating the excessive neuronal firing characteristic of convulsive states. By inhibiting Ca²⁺ entry, this compound effectively dampens neurotransmitter release and subsequent neuronal excitation.

Modulation of Voltage-Gated Sodium Channels

Further contributing to its anticonvulsant profile, this compound has been demonstrated to interact with voltage-gated sodium channels (Na⁺). It induces a voltage- and use-dependent block of these channels, which are critical for the initiation and propagation of action potentials. This action further curtails aberrant neuronal hyperexcitability.

Divergence from Classical Kappa Opioid Receptor Agonism

Contrary to what its structure might suggest, this compound exhibits a notable lack of significant activity at the kappa opioid receptor. While its anticonvulsant effects can be antagonized by high doses of the opioid antagonist naltrexone, suggesting some level of interaction with opioid systems, direct agonism at the KOR is not its primary mechanism. This is supported by its lack of typical KOR-mediated effects such as analgesia and sedation. One study explicitly notes a "lack of kappa activity" based on determined IC50 values, though specific quantitative data from this study are not publicly available[1].

Quantitative Data Summary

Key Experimental Evidence and Protocols

The understanding of this compound's mechanism of action is built upon several key experimental findings. The detailed protocols for these experiments are outlined below.

Antagonism of Excitatory Amino Acid-Induced Convulsions

This compound has been shown to be an effective antagonist against convulsions induced by excitatory amino acid agonists like kainic acid[1]. This points to its ability to counteract excitotoxicity, a common feature of seizures.

Experimental Protocol: Kainic Acid-Induced Seizure Model

-

Animal Model: Male Swiss-Webster mice are utilized.

-

Compound Administration: this compound is administered via subcutaneous (s.c.) injection at varying doses.

-

Induction of Seizures: A convulsant dose of kainic acid is administered intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.).

-

Observation: Animals are observed for the onset, duration, and severity of convulsive behaviors.

-

Endpoint: The ability of this compound to prevent or reduce the severity and duration of seizures is quantified.

Attenuation of Depolarization-Induced Calcium Uptake

Biochemical assays have demonstrated that this compound attenuates the uptake of ⁴⁵Ca²⁺ into synaptosomes following depolarization.

Experimental Protocol: ⁴⁵Ca²⁺ Uptake Assay in Synaptosomes

-

Preparation of Synaptosomes: Synaptosomes are prepared from the forebrains of rats.

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

-

Depolarization: Depolarization is induced by increasing the extracellular potassium concentration.

-

⁴⁵Ca²⁺ Addition: Radioactive ⁴⁵Ca²⁺ is added to the medium.

-

Measurement: The amount of ⁴⁵Ca²⁺ taken up by the synaptosomes is measured using scintillation counting.

-

Analysis: The inhibitory effect of this compound on calcium uptake is calculated.

Blockade of Voltage-Gated Sodium Channels

Electrophysiological studies, specifically whole-cell voltage-clamp experiments, have provided direct evidence for the blockade of sodium channels by this compound.

Experimental Protocol: Whole-Cell Voltage-Clamp on Neuroblastoma Cells

-

Cell Culture: Mouse neuroblastoma cells (e.g., N1E-115) are cultured.

-

Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed to isolate and measure Na⁺ currents.

-

Drug Application: this compound is applied to the cells at various concentrations.

-

Voltage Protocols: A series of voltage steps are applied to elicit Na⁺ currents and to assess the voltage- and use-dependence of the block.

-

Data Acquisition and Analysis: The amplitude and kinetics of the Na⁺ currents in the presence and absence of this compound are recorded and analyzed to characterize the nature of the channel blockade.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of key experiments.

Caption: Proposed mechanism of this compound's anticonvulsant action.

Caption: Workflow for key in vitro experiments on this compound.

Conclusion

References

U-54494A: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Profile of a Unique Anticonvulsant Agent

Introduction

U-54494A, chemically identified as cis-(±)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide hydrochloride, is a novel benzamide (B126) derivative with potent anticonvulsant properties. Initially investigated for its relationship to kappa-opioid receptor agonists, this compound has demonstrated a unique pharmacological profile that distinguishes it from traditional anticonvulsant and opioid compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a synthetic molecule with a complex structure featuring a dichlorinated benzene (B151609) ring linked to a cyclohexylpyrrolidine moiety via an amide bond. The cis-configuration of the substituents on the cyclohexane (B81311) ring is a critical feature for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | cis-(±)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide hydrochloride |

| Molecular Formula | C₁₈H₂₄Cl₂N₂O (Free Base) |

| C₁₈H₂₄Cl₂N₂O・HCl (Hydrochloride Salt) | |

| Molecular Weight | 355.3 g/mol (Free Base) |

| 391.76 g/mol (Hydrochloride Salt) | |

| CAS Number | 112465-94-8 |

| PubChem CID | 183470 |

| InChI Key | JUBNVWGVNWIXMB-SJORKVTESA-N |

| SMILES | CN(C(=O)C1=CC(=C(C=C1)Cl)Cl)[C@H]2--INVALID-LINK--N3CCCC3.Cl |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| pKa | Not available |

Pharmacological Properties

This compound exhibits a distinct pharmacological profile, primarily characterized by its anticonvulsant effects. While structurally related to kappa-opioid agonists, its mechanism of action is multifaceted and appears to involve modulation of multiple neuronal pathways.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Species/Assay |

| Pharmacological Class | Anticonvulsant, κ-Opioid Agonist, potential NMDA Antagonist | |

| ED₅₀ (Maximal Electroshock Seizure Test) | 28 mg/kg (i.p.) | Mouse |

| κ-Opioid Receptor Binding Affinity (Kᵢ) | Not available | |

| NMDA Receptor Binding Affinity (Kᵢ) | Not available |

Anticonvulsant Activity

This compound has demonstrated significant efficacy in preclinical models of epilepsy, particularly in the maximal electroshock seizure (MES) test in mice, with an ED₅₀ of 28 mg/kg administered intraperitoneally. This suggests its potential utility in the management of generalized tonic-clonic seizures.

Opioid Receptor Activity

This compound is recognized as a kappa-opioid receptor agonist. However, unlike typical kappa agonists, it appears to be devoid of the sedative and analgesic effects commonly associated with this class of compounds. This separation of anticonvulsant activity from opioid-like side effects makes this compound a particularly interesting candidate for further investigation.

NMDA Receptor Antagonism

There is evidence to suggest that this compound may also act as an N-methyl-D-aspartate (NMDA) receptor antagonist. This action could contribute to its anticonvulsant effects by modulating excitatory neurotransmission in the central nervous system.

Signaling Pathways

The precise signaling pathways modulated by this compound are not fully elucidated but are thought to involve the canonical pathways associated with its receptor targets.

Kappa-Opioid Receptor Signaling

As a kappa-opioid receptor agonist, this compound is expected to activate G-protein coupled receptors, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability.

Caption: Proposed signaling pathway for this compound via the kappa-opioid receptor.

NMDA Receptor Antagonism

By potentially acting as an NMDA receptor antagonist, this compound could block the influx of Ca²⁺ ions through the NMDA receptor channel, thereby reducing glutamate-mediated excitotoxicity and neuronal hyperexcitability, which are implicated in seizure generation.

Caption: Putative mechanism of this compound as an NMDA receptor antagonist.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

Maximal Electroshock Seizure (MES) Test

This widely used preclinical model assesses the ability of a compound to prevent the spread of seizures.

Objective: To determine the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.

Materials:

-

Male CF-1 mice (20-25 g)

-

Electroshock device with corneal electrodes

-

0.9% saline solution

-

Test compound (this compound) dissolved in a suitable vehicle

-

Vehicle control

-

Positive control (e.g., phenytoin)

Procedure:

-

Administer the test compound or vehicle control intraperitoneally (i.p.) to groups of mice.

-

At the time of predicted peak effect, apply a drop of saline to the eyes of each mouse to ensure good electrical contact.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Calculate the ED₅₀, the dose at which 50% of the animals are protected from the seizure.

Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.

Depolarization-Induced Synaptosomal Calcium Uptake Assay

This in vitro assay measures the effect of a compound on calcium influx into nerve terminals (synaptosomes) following depolarization.

Objective: To assess the ability of a test compound to modulate depolarization-induced calcium entry into presynaptic terminals.

Materials:

-

Rat forebrain tissue

-

Sucrose buffer

-

Percoll gradient solutions

-

Physiological salt solution (PSS)

-

High potassium (high K⁺) PSS for depolarization

-

⁴⁵CaCl₂ (radioactive calcium)

-

Test compound (this compound)

-

Scintillation fluid and counter

Procedure:

-

Prepare synaptosomes from rat forebrain tissue by homogenization and Percoll gradient centrifugation.

-

Resuspend the synaptosomal pellet in PSS.

-

Pre-incubate synaptosomes with the test compound or vehicle.

-

Initiate calcium uptake by adding high K⁺ PSS containing ⁴⁵CaCl₂ to depolarize the synaptosomes.

-

After a short incubation period, terminate the uptake by rapid filtration and washing with a stop solution.

-

Measure the amount of ⁴⁵Ca²⁺ retained by the synaptosomes using liquid scintillation counting.

-

Compare the calcium uptake in the presence and absence of the test compound to determine its effect.

Caption: Workflow for the depolarization-induced synaptosomal calcium uptake assay.

Conclusion

This compound represents a promising pharmacological tool and a potential lead compound for the development of novel anticonvulsant therapies. Its unique profile, characterized by potent anticonvulsant activity without the typical sedative and analgesic effects of kappa-opioid agonists, warrants further investigation. The detailed experimental protocols provided in this guide are intended to support future research into the precise mechanisms of action and therapeutic potential of this intriguing molecule. Further studies are required to elucidate the exact binding affinities, downstream signaling cascades, and the full spectrum of its pharmacological effects.

The Discovery and Development of U-54494A: An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-54494A is a novel benzamide (B126) derivative that has demonstrated significant potential as an anticonvulsant agent. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of this compound. It details the compound's efficacy in various seizure models, delves into its unique mechanism of action, and provides detailed experimental protocols for key assays. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this promising therapeutic candidate.

Introduction

The search for novel anticonvulsant therapies with improved efficacy and favorable side-effect profiles is an ongoing endeavor in neuroscience and drug development. This compound emerged from a research program investigating compounds structurally related to kappa opioid agonists. While its structural analog, U-50488H, exhibits both anticonvulsant and kappa opioid-mediated sedative and analgesic effects, this compound was uniquely identified as a potent anticonvulsant devoid of these latter effects, suggesting a more selective mechanism of action.[1][2] This document serves as a technical guide to the foundational preclinical research on this compound.

Anticonvulsant Activity

This compound has been evaluated in a range of preclinical seizure models, demonstrating a broad spectrum of anticonvulsant activity. Its efficacy has been compared to standard antiepileptic drugs (AEDs) such as phenytoin (B1677684) and phenobarbital (B1680315).

Maximal Electroshock (MES) Seizure Model

The maximal electroshock seizure test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures. In this model, this compound demonstrated potent, dose-dependent anticonvulsant effects in mice.

| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |

| This compound | Mouse | Intraperitoneal (i.p.) | 28 | [3] |

| Phenytoin | Mouse | Intraperitoneal (i.p.) | 9.81 | [4] |

| Phenobarbital | Mouse | Intraperitoneal (i.p.) | 23.8 | [5] |

| U-50488H | Mouse | Intraperitoneal (i.p.) | 5-20 (dose-dependent decrease in hindlimb extensor phase) | [6] |

Table 1: Comparative Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model in Mice.

Chemically-Induced Seizure Models

This compound has shown significant efficacy in antagonizing seizures induced by various chemical convulsants, highlighting its distinct mechanistic profile compared to traditional AEDs.

| Convulsant | This compound Efficacy | Phenytoin/Phenobarbital Efficacy | Reference |

| Kainic Acid | Effective antagonist | Ineffective | [7] |

| N-Methyl-D-Aspartic Acid (NMDA) | Effective antagonist | Ineffective | [7] |

| Quisqualic Acid | Effective antagonist | Ineffective | [7] |

| Bay K 8644 (Ca²⁺ channel agonist) | Effective antagonist | Ineffective | [7] |

| Bicuculline (GABAₐ antagonist) | Ineffective antagonist | Effective (Phenobarbital) | [7] |

| Pentylenetetrazole (GABAergic convulsant) | Ineffective antagonist | Effective (Phenobarbital) | [7] |

Table 2: Efficacy of this compound against Chemically-Induced Seizures.

Audiogenic Seizure Model

In genetically epilepsy-prone DBA/2 mice, which are susceptible to sound-induced (audiogenic) seizures, this compound was effective in blocking convulsions.[7] It exhibited a potency similar to that of U-50488H in this model.[2]

Mechanism of Action

The mechanism of action of this compound is multifaceted, involving modulation of ion channels and potential interaction with a specific subclass of kappa opioid receptors. This unique combination of effects likely contributes to its broad-spectrum anticonvulsant activity.

Modulation of Voltage-Gated Sodium and Calcium Channels

Electrophysiological studies have revealed that this compound modulates voltage-gated ion channels. Whole-cell voltage-clamp experiments on cultured neonatal rat cardiomyocytes demonstrated that this compound depresses the fast sodium inward current in a concentration- and frequency-dependent manner.[3]

Furthermore, biochemical assays have shown that this compound attenuates the depolarization-induced uptake of ⁴⁵Ca²⁺ into forebrain synaptosomes.[1][7] This suggests a direct or indirect inhibitory effect on voltage-gated calcium channels.

Interaction with Kappa Opioid Receptors

While this compound lacks the typical sedative and analgesic effects associated with kappa opioid receptor agonism, its anticonvulsant properties are antagonized by high doses of the opioid antagonist naltrexone.[1][2] This suggests that its mechanism is related to a subclass of kappa receptors that are not involved in sedation and analgesia.[1][7] The anticonvulsant effects are also antagonized by the selective kappa-opioid antagonist nor-binaltorphimine.[2]

Metabolites

Two major metabolites of this compound have been identified: U-83892E [cis-N-(2-aminocyclohexyl)-3,4-dichlorobenzamide] and U-83894A [cis-N-(2-methylaminocyclohexyl)-3,4-dichlorobenzamide]. Both of these metabolites have been shown to possess anticonvulsant activity against electroshock-induced seizures and also block voltage-gated sodium channels, which may contribute to the long duration of action of the parent compound.[8]

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanism of action and key experimental procedures, the following diagrams have been generated using the DOT language.

Proposed Mechanism of Action of this compound.

Experimental Workflow for the Maximal Electroshock Seizure (MES) Test.

Experimental Workflow for Synaptosome Preparation and Calcium Uptake Assay.

Detailed Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Mice

-

Animals: Male albino mice (e.g., CF-1 strain), weighing 20-25 g.

-

Drug Administration: this compound, phenytoin, phenobarbital, or vehicle are administered intraperitoneally (i.p.) at various doses.

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Thirty to sixty minutes after drug administration, a drop of saline is applied to the eyes of the mouse to ensure good electrical contact.

-

Corneal electrodes are applied to the eyes.

-

An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic phase is considered protection.

-

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic seizure, is calculated using a probit analysis.

Synaptosome Preparation and ⁴⁵Ca²⁺ Uptake Assay

-

Materials: Freshly dissected rodent forebrain, sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4), Krebs-Ringer buffer, ⁴⁵CaCl₂.

-

Procedure:

-

Synaptosome Preparation:

-

The forebrain tissue is homogenized in ice-cold sucrose buffer.

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the synaptosomes.

-

The synaptosome pellet is resuspended in an appropriate buffer.

-

-

⁴⁵Ca²⁺ Uptake Assay:

-

Synaptosomes are pre-incubated with various concentrations of this compound or vehicle.

-

Uptake is initiated by adding a depolarizing solution containing a high concentration of KCl and ⁴⁵CaCl₂.

-

The reaction is terminated after a short incubation period (e.g., 15-30 seconds) by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove extracellular ⁴⁵Ca²⁺.

-

The radioactivity retained on the filters, representing the amount of ⁴⁵Ca²⁺ taken up by the synaptosomes, is measured using a scintillation counter.

-

-

-

Data Analysis: The inhibition of depolarization-induced ⁴⁵Ca²⁺ uptake by this compound is calculated, and an IC₅₀ value (the concentration that inhibits 50% of the uptake) can be determined.

Whole-Cell Voltage-Clamp Recording in Cardiomyocytes

-

Cell Preparation: Neonatal rat cardiomyocytes are isolated and cultured.

-

Electrophysiological Setup: A patch-clamp amplifier, a data acquisition system, and an inverted microscope.

-

Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4).

-

Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 10 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2).

-

-

Procedure:

-

A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a single cardiomyocyte.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

The cell is voltage-clamped at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to elicit specific ion currents (e.g., stepping to various potentials to activate sodium channels).

-

This compound is applied to the external solution, and the changes in the recorded currents are measured.

-

-

Data Analysis: The effect of this compound on the amplitude and kinetics of the ion currents is quantified.

Conclusion

This compound represents a significant discovery in the field of anticonvulsant research. Its potent and broad-spectrum activity, coupled with a unique mechanism of action that distinguishes it from both traditional AEDs and typical kappa opioid agonists, makes it a compelling candidate for further development. The preclinical data summarized in this guide provide a solid foundation for future investigations into its therapeutic potential for the treatment of epilepsy. The detailed methodologies and visual representations of its mechanism and experimental evaluation are intended to aid researchers in building upon this foundational work.

References

- 1. Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant effects of this compound and U-50488H in genetically epilepsy-prone rats and DBA/2 mice: a possible involvement of glycine/NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insulin potentiates the anticonvulsive activity of phenytoin against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. karger.com [karger.com]

- 6. Studies on the anticonvulsant effect of U50488H on maximal electroshock seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a unique anticonvulsant related to kappa opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two metabolites of anticonvulsant this compound: their anticonvulsant activity and interaction with sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

U-54494A: A Technical Guide to a Selective Kappa Opioid Agonist with a Unique Anticonvulsant Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-54494A, chemically known as (+-)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide monohydrochloride, is a novel benzamide (B126) derivative that has garnered significant interest for its potent anticonvulsant properties.[1][2] Structurally related to the prototypical kappa opioid receptor (KOR) agonist U-50488H, this compound presents a unique pharmacological profile. While its anticonvulsant actions are mediated, at least in part, through the kappa opioid system, it notably lacks the sedative and analgesic effects commonly associated with KOR activation.[1] This suggests a distinct selectivity that makes this compound a compelling subject for research into the development of new antiepileptic therapies with potentially fewer side effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.

Mechanism of Action

The primary mechanism of action for this compound's anticonvulsant effects is linked to its activity at kappa opioid receptors. This is evidenced by the fact that its anticonvulsant properties are antagonized by the general opioid antagonist naloxone (B1662785) and the selective KOR antagonist nor-binaltorphimine.[1] However, the full picture of its mechanism is more complex and appears to involve multiple pathways:

-

Kappa Opioid Receptor Agonism: this compound's interaction with KORs is believed to trigger downstream signaling cascades that reduce neuronal excitability.

-

Modulation of Ion Channels:

-

Sodium Channels: this compound has been shown to depress the fast sodium inward current in a concentration- and frequency-dependent manner, a mechanism that could contribute to its anticonvulsant effects.[2] The persistence of its anticonvulsant activity may be partly due to its active metabolites, which also block voltage-gated sodium channels.[3]

-

Calcium Channels: this compound attenuates the depolarization-induced uptake of 45Ca++ into forebrain synaptosomes, suggesting an interaction with calcium channels that could reduce neurotransmitter release.[1]

-

-

Interaction with Excitatory Amino Acid Systems: The compound is an effective antagonist against convulsions induced by excitatory amino acid agonists like kainic acid and N-methyl-aspartic acid (NMDA).[1] This suggests a potential modulation of glutamatergic neurotransmission. Furthermore, this compound has demonstrated neuroprotective effects against NMDA-induced brain injury in neonatal rats.[4]

Quantitative Data

| Compound | Assay | Parameter | Value | Species | Reference |

| This compound | Maximal Electroshock Seizure Test | ED50 (i.p.) | 28 mg/kg | Mouse | [2] |

| This compound | NMDA-Induced Brain Injury | Neuroprotection (peak effect) | 15-20 mg/kg | Rat (neonatal) | [4] |

| U-50488H | 3H-EKC Site-Selective Binding | Ki (kappa receptor) | 114 nM | N/A | [5] |

| U-50488H | 3H-EKC Site-Selective Binding | Ki (mu receptor) | 6100 nM | N/A | [5] |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (kappa, mu, or delta).

-

Radiolabeled ligand (e.g., [3H]U-69593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR).

-

Test compound (this compound).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

A fixed concentration of the radiolabeled ligand.

-

Varying concentrations of the unlabeled test compound (this compound).

-

The cell membrane preparation.

-

For determining non-specific binding, a separate set of wells should contain the radioligand, membranes, and a high concentration of an unlabeled standard ligand.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Maximal Electroshock (MES) Seizure Test

This is a widely used in vivo model to assess the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.

Materials:

-

Male mice (e.g., ICR strain, 20-25 g).

-

Electroshock apparatus with corneal electrodes.

-

0.9% saline solution with an anesthetic (e.g., 0.5% tetracaine) for the electrodes.

-

Test compound (this compound) dissolved in a suitable vehicle.

-

Vehicle control.

Procedure:

-

Animal Preparation: Acclimate the mice to the laboratory environment. On the day of the experiment, weigh the mice and administer the test compound (this compound) or vehicle via the desired route (e.g., intraperitoneally, i.p.).

-

Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

Electrode Application: Apply a drop of the saline/anesthetic solution to the corneal electrodes to ensure good electrical contact and to minimize pain.

-

Electroshock Induction: Place the corneal electrodes on the corneas of the mouse and deliver a single, brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the assay. The seizure is characterized by the hindlimbs becoming fully extended and rigid.

-

Protection Criteria: A mouse is considered protected if it does not exhibit the tonic hindlimb extension.

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose of the test compound.

-

Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.

-

Depolarization-Induced 45Ca++ Influx Assay

This assay measures the ability of a compound to inhibit the influx of calcium into neuronal preparations following depolarization.

Materials:

-

Synaptosomes prepared from forebrain tissue.

-

Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) with normal K+ concentration.

-

Depolarizing buffer (same as above but with a high K+ concentration, e.g., 60 mM).

-

45CaCl2 (radioactive calcium).

-

Test compound (this compound).

-

Wash buffer (e.g., ice-cold physiological buffer containing EDTA).

-

Scintillation fluid and counter.

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from the forebrain tissue of rats or mice using standard subcellular fractionation techniques.

-

Pre-incubation: Pre-incubate the synaptosomes in the physiological buffer with the test compound (this compound) at various concentrations for a set period.

-

Depolarization and Calcium Influx:

-

To initiate the assay, add the depolarizing buffer containing 45CaCl2 to the synaptosome suspension.

-

For control (non-depolarized) samples, add the physiological buffer with 45CaCl2.

-

-

Termination of Influx: After a short incubation period (e.g., 30 seconds), rapidly terminate the calcium influx by adding an excess of ice-cold wash buffer and filtering the suspension through glass fiber filters.

-

Washing: Quickly wash the filters with additional ice-cold wash buffer to remove extracellular 45Ca++.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the amount of retained 45Ca++ using a scintillation counter.

-

Data Analysis:

-

Calculate the amount of depolarization-induced 45Ca++ influx by subtracting the radioactivity in the non-depolarized samples from that in the depolarized samples.

-

Determine the inhibitory effect of this compound by comparing the influx in the presence of the compound to the control (depolarized without compound).

-

Plot the percent inhibition as a function of the this compound concentration to determine the IC50.

-

Visualizations

Kappa Opioid Receptor Signaling Pathway

Caption: KOR G-protein coupled signaling pathway.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Workflow for determining binding affinity.

Logical Relationship of this compound's Selectivity Profile

Caption: Selectivity profile of this compound.

Conclusion

This compound stands out as a significant tool for neuropharmacological research. Its potent anticonvulsant effects, coupled with a lack of typical kappa opioid-mediated side effects like sedation and analgesia, highlight its unique selectivity. The multifaceted mechanism of action, involving not only the kappa opioid system but also direct modulation of sodium and calcium channels, provides multiple avenues for further investigation. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and related compounds in the quest for safer and more effective antiepileptic drugs.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. Anticonvulsant and related effects of this compound in various seizure tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two metabolites of anticonvulsant this compound: their anticonvulsant activity and interaction with sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The kappa opioid-related anticonvulsants U-50488H and this compound attenuate N-methyl-D-aspartate induced brain injury in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of U-54494A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-54494A, chemically identified as cis-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)-cyclohexyl)-benzamide, is a novel anticonvulsant agent. Structurally related to kappa opioid receptor agonists, this compound presents a unique pharmacological profile, demonstrating broad-spectrum anticonvulsant activity without the typical sedative and analgesic effects associated with kappa opioid agonism. Its mechanism of action is multifaceted, involving the modulation of voltage-gated ion channels and potential interaction with the excitatory amino acid system. This document provides a comprehensive overview of the pharmacological properties of this compound, including its anticonvulsant activity, proposed mechanisms of action, and available quantitative data. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to facilitate further research and development.

Introduction

This compound emerged from research into compounds structurally related to the selective kappa opioid agonist U-50488H. While sharing a chemical scaffold, this compound was found to be devoid of the characteristic sedative and analgesic properties of kappa agonists.[1] However, it displayed potent anticonvulsant effects in various preclinical models, suggesting a distinct and selective pharmacological profile.[1][2] The anticonvulsant properties of this compound are antagonized by high doses of the non-selective opioid antagonist naltrexone, indicating an interaction with the opioid receptor system, potentially a subclass of kappa receptors.[1][3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, focusing on its in vivo anticonvulsant efficacy and neuroprotective effects.

Table 1: In Vivo Anticonvulsant Activity of this compound

| Assay | Species | Route of Administration | Endpoint | Value | Reference |

| Maximal Electroshock Seizure (MES) Test | Mice | Intraperitoneal (i.p.) | ED50 | 28 mg/kg | [2] |

Table 2: In Vivo Neuroprotective Activity of this compound against NMDA-Induced Brain Injury

| Animal Model | Species | Dosing Regimen | Endpoint | Result | Reference |

| NMDA-induced brain injury in neonatal rats | Rats | 15 mg/kg (split doses before and after NMDA) | Hemisphere weight reduction | 33.8% protection | [4] |

| NMDA-induced brain injury in neonatal rats | Rats | 20 mg/kg (after NMDA administration) | Hemisphere weight reduction | 32.4% protection | [4] |

Mechanism of Action

The anticonvulsant properties of this compound appear to be mediated by a combination of effects on ion channels and neurotransmitter systems.

Modulation of Voltage-Gated Ion Channels

-

Calcium Channels: this compound attenuates the depolarization-induced uptake of 45Ca++ into forebrain synaptosomes. This suggests that this compound may exert its anticonvulsant effects by modulating calcium influx, a critical process in neuronal excitability and neurotransmitter release.[1]

-

Sodium Channels: Whole-cell voltage-clamp experiments have demonstrated that this compound reversibly and in a dose-dependent manner reduces the tetrodotoxin-sensitive inward sodium current in mouse neuroblastoma cells. The block is voltage- and use-dependent, indicating a preferential interaction with the resting and slowly inactivated states of the sodium channel. This action would serve to dampen neuronal hyperexcitability.

Interaction with Opioid Receptors

The anticonvulsant effects of this compound are antagonized by high doses of naltrexone, a non-selective opioid receptor antagonist.[1][3] This finding strongly implicates the involvement of opioid receptors in its mechanism of action. However, the lack of typical kappa opioid-mediated effects like sedation and analgesia suggests that this compound may act on a specific subtype of the kappa opioid receptor or interact with it in a unique manner that leads to anticonvulsant but not analgesic or sedative responses.[1]

Modulation of Excitatory Amino Acid Systems

This compound is effective against convulsions induced by the excitatory amino acid agonists kainic acid and N-methyl-D-aspartic acid (NMDA).[1] Furthermore, it has been shown to afford neuroprotection against NMDA-induced brain injury.[4] These findings suggest that this compound may interfere with glutamatergic neurotransmission, a key pathway in seizure generation and propagation. There is also evidence to suggest a possible interaction with the glycine/NMDA receptor complex.[3]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Anticonvulsant Action

Experimental Workflow: In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Test)

Experimental Workflow: In Vitro 45Ca++ Uptake Assay in Synaptosomes

Detailed Experimental Protocols

In Vivo Maximal Electroshock Seizure (MES) Test in Mice

This protocol is a generalized procedure for determining the anticonvulsant efficacy of a compound. The specific parameters for the published ED50 value of this compound may have included minor variations.

-

Animals: Male CD1 mice are commonly used. Animals should be acclimatized to the laboratory environment for at least 3 days prior to the experiment.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives the vehicle alone.

-

Seizure Induction: At the time of peak drug effect (typically 30-60 minutes post-injection), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A topical anesthetic is applied to the corneas prior to electrode placement.

-

Observation: Mice are observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the assay. Protection is defined as the absence of this tonic extension.

-

Data Analysis: The percentage of mice protected at each dose is determined. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using a probit analysis.

In Vitro 45Ca++ Uptake in Forebrain Synaptosomes

This protocol outlines the general steps for measuring the effect of a compound on depolarization-induced calcium uptake in isolated nerve terminals.

-

Synaptosome Preparation: Forebrains from rats are homogenized in a buffered sucrose (B13894) solution. The homogenate is then subjected to differential and density gradient centrifugation to isolate the synaptosomal fraction.

-

Incubation: Synaptosomes are pre-incubated with varying concentrations of this compound or vehicle.

-

Uptake Assay: The uptake of 45Ca++ is initiated by adding the radioisotope to the synaptosomal suspension. Depolarization is induced by adding a high concentration of potassium chloride (KCl).

-

Termination: The uptake is rapidly terminated by filtration through glass fiber filters, which traps the synaptosomes but allows the incubation medium to pass through. The filters are then washed with an ice-cold buffer to remove any non-specifically bound radioactivity.

-

Measurement: The amount of 45Ca++ retained by the synaptosomes on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition of depolarization-induced 45Ca++ uptake by this compound is calculated, and an IC50 value (the concentration that inhibits 50% of the uptake) can be determined.

Whole-Cell Voltage-Clamp Electrophysiology for Sodium Current Measurement

This protocol describes the general methodology for assessing the effect of a compound on voltage-gated sodium channels in cultured cells.

-

Cell Culture: Mouse neuroblastoma cells (e.g., N1E-115) are cultured under standard conditions.

-

Electrophysiological Recording: The whole-cell patch-clamp technique is used to record sodium currents from individual cells. A glass micropipette filled with an internal solution is sealed onto the cell membrane.

-

Voltage Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) to keep the sodium channels in a closed, resting state. Depolarizing voltage steps are then applied to elicit inward sodium currents.

-

Drug Application: this compound is applied to the external solution bathing the cell at various concentrations.

-

Data Acquisition and Analysis: The amplitude and kinetics of the sodium currents are measured before and after the application of this compound. The dose-dependent block of the sodium current is determined, and parameters such as the effect on channel activation, inactivation, and recovery from inactivation are analyzed.

Conclusion

This compound is a promising anticonvulsant agent with a unique pharmacological profile that distinguishes it from traditional kappa opioid agonists. Its multifaceted mechanism of action, involving the modulation of both voltage-gated calcium and sodium channels, as well as potential interactions with the NMDA receptor complex, offers multiple avenues for therapeutic intervention in epilepsy. While its interaction with a putative subtype of the kappa opioid receptor is strongly indicated, a full characterization of its receptor binding affinities is a critical next step in its development. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and related compounds.

References

- 1. Site of anticonvulsant action on sodium channels: autoradiographic and electrophysiological studies in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to U-54494A: Synthesis and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-54494A is a potent anticonvulsant agent that has garnered significant interest within the neuroscience and drug development communities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthesis route, and key experimental protocols for evaluating its biological activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of epilepsy and the development of novel antiepileptic drugs.

Chemical Identity: this compound

This compound is chemically known as (±)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide. Its hydrochloride salt is a commonly used form in research.

| Identifier | Value |

| Chemical Name | (±)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide |

| CAS Number | 112465-94-8 (hydrochloride) |

| Molecular Formula | C₁₈H₂₄Cl₂N₂O |

| Molecular Weight | 355.30 g/mol |

Synthesis Route

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, (±)-cis-2-(1-pyrrolidinyl)cyclohexylamine, followed by its coupling with 3,4-dichlorobenzoyl chloride.

Synthesis of (±)-cis-2-(1-Pyrrolidinyl)cyclohexylamine

The synthesis of the crucial diamine intermediate can be achieved starting from (±)-cis-2-(1-pyrrolidinyl)-N-benzoylcyclohexylamine hydrochloride.

Experimental Protocol:

-

Combine 10 g of (±)-cis-2-(1-pyrrolidinyl)-N-benzoylcyclohexylamine hydrochloride with 50 ml of ethylene (B1197577) glycol and 10 g of potassium hydroxide.

-

Heat the solution to reflux for 48 hours.

-

After cooling, dilute the solution with 200 ml of water and extract with diethyl ether.

-

Remove the ether using a rotary evaporator.

-

Distill the residue at 94°C and 0.05 mm Hg to yield the pure (±)-cis-2-(1-pyrrolidinyl)cyclohexylamine.[1]

Synthesis of (±)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide (this compound)

The final step involves the acylation of the synthesized diamine with 3,4-dichlorobenzoyl chloride. This is a standard amide bond formation reaction.

Experimental Protocol:

-

Dissolve (±)-cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine (3 g) in 70 ml of anhydrous dimethylformamide (DMF) and warm the solution to 60°C.

-

Over a period of 3 days, add 2-(3,4-dichlorophenyl)ethyl methanesulfonate (B1217627) (14 g) to the warmed amine solution.

-

Dilute the reaction mixture to 500 ml with water and extract with chloroform (B151607).

-

Wash the combined chloroform extracts with water.

-

Treat the washed extract with a solution of hydrogen bromide in methanol.

-

Concentrate the solution on a rotary evaporator and remove the residual DMF by high vacuum distillation.

-

Triturate the residue with 2-propanol to yield a white solid.

-

Recrystallize the solid from 2-propanol to obtain pure this compound.[2]

Biological Activity and Mechanism of Action

This compound exhibits a unique and selective anticonvulsant profile. Its mechanism of action is believed to be multifactorial, involving modulation of ion channels and interaction with opioid receptors.

-

Calcium Channel Modulation : this compound attenuates the depolarization-induced uptake of Ca²⁺ into forebrain synaptosomes.

-

Sodium Channel Inhibition : It has been shown to depress the fast sodium inward current in a concentration- and frequency-dependent manner.

-

Kappa Opioid Receptor Interaction : While lacking the sedative and analgesic effects typical of kappa opioid agonists, the anticonvulsant properties of this compound are antagonized by high doses of naltrexone, suggesting an interaction with a subclass of kappa receptors.

Experimental Protocols for Biological Evaluation

Maximal Electroshock (MES) Seizure Test in Mice

This is a widely used preclinical model to assess the efficacy of a compound against generalized tonic-clonic seizures.

Experimental Protocol:

-

Animals : Use male albino mice weighing between 20-25 g.

-

Apparatus : An electroconvulsiometer with corneal electrodes.

-

Procedure :

-

Administer the test compound (this compound) or vehicle control intraperitoneally (i.p.) or orally (p.o.).

-

At the time of peak drug effect (e.g., 30 or 60 minutes post-administration), apply a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) through the corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

-

Endpoint : The absence of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.

-

Data Analysis : The effective dose 50 (ED₅₀), the dose that protects 50% of the animals from the seizure, is calculated.

In Vitro Calcium Influx Assay using Fluo-4 AM

This assay measures changes in intracellular calcium concentration in response to a stimulus, providing insights into a compound's effect on calcium channels.

Experimental Protocol:

-

Cell Culture : Plate a suitable neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and grow to 80-90% confluency.

-

Dye Loading :

-

Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS).

-

Wash the cells with buffer and then incubate with the Fluo-4 AM solution for 45-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Compound Incubation : Add this compound at various concentrations to the wells and incubate for a predetermined time.

-

Depolarization and Measurement :

-

Induce depolarization using a high concentration of potassium chloride (KCl).

-

Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm.

-

-

Data Analysis : The change in fluorescence intensity reflects the influx of calcium. Compare the fluorescence in this compound-treated wells to control wells to determine the inhibitory effect.

Quantitative Data Summary

| Assay | Parameter | Value | Species |

| Maximal Electroshock Seizure (MES) Test | ED₅₀ (i.p.) | ~10-15 mg/kg | Mouse |

| Maximal Electroshock Seizure (MES) Test | ED₅₀ (p.o.) | ~20-30 mg/kg | Mouse |

Conclusion

This compound represents a significant compound in the field of anticonvulsant research. This guide provides a foundational understanding of its synthesis and biological evaluation. The detailed protocols and workflows are intended to facilitate further investigation into its mechanism of action and potential therapeutic applications. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs.

References

Initial In Vitro Studies of U-54494A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-54494A is a novel benzamide (B126) anticonvulsant agent that is structurally related to kappa opioid agonists.[1][2] Unlike typical kappa opioid agonists, this compound exhibits a unique pharmacological profile, demonstrating potent anticonvulsant activity without the sedative and analgesic effects commonly associated with kappa receptor activation.[1][2] Initial in vitro studies have begun to elucidate its complex mechanism of action, pointing towards a multi-target engagement involving kappa opioid receptors, calcium channels, and voltage-gated sodium channels. This technical guide provides an in-depth overview of the initial in vitro studies of this compound, summarizing the key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

While comprehensive in vitro quantitative data such as binding affinities (Ki) and half-maximal effective or inhibitory concentrations (EC50/IC50) for this compound are not extensively available in the public domain, the following table summarizes the key findings from initial studies.

| Assay Type | Target | Key Finding | Quantitative Value | Source |

| Sodium Channel Blockade | Voltage-gated Sodium Channels | Reversible, dose-dependent reduction of tetrodotoxin-sensitive inward Na+ current. | Nearly 50% resting block at 50 µM | [3] |

| Maximal Electroshock Seizure (in vivo) | Overall Anticonvulsant Activity | Effective in a mouse model of generalized seizures. | ED50 = 28 mg/kg i.p. | [4] |

Proposed Mechanism of Action

The anticonvulsant effect of this compound is believed to be multifactorial, involving the modulation of several key neuronal signaling components. The anticonvulsant properties are antagonized by high doses of naltrexone, suggesting an interaction with opioid receptors.[1][2]

Signaling Pathway

The proposed signaling pathway for this compound's anticonvulsant activity is depicted below. The compound is thought to interact with a subclass of kappa opioid receptors, which in turn modulates voltage-gated calcium and sodium channels, ultimately leading to a reduction in neuronal excitability.

Experimental Protocols

The following are generalized protocols for key in vitro experiments cited in the initial studies of this compound.

Depolarization-Induced 45Ca++ Uptake Assay in Forebrain Synaptosomes

This assay is used to assess the effect of this compound on calcium influx in nerve terminals.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from the forebrain of rodents using differential and density gradient centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomes in a buffered physiological salt solution.

-

Drug Application: Add varying concentrations of this compound to the synaptosome suspension.

-

Depolarization: Induce depolarization using a high concentration of potassium chloride (KCl).

-

45Ca++ Addition: Immediately add 45Ca++ to the medium.

-

Incubation: Incubate for a short period to allow for calcium uptake.

-

Termination: Stop the uptake by rapid filtration and washing with a cold buffer containing a calcium chelator (e.g., EGTA).

-

Quantification: Measure the amount of 45Ca++ retained by the synaptosomes using liquid scintillation counting.

-

Analysis: Compare the 45Ca++ uptake in the presence of this compound to control conditions.

[3H]Kainic Acid Binding Assay

This assay evaluates the ability of this compound to modulate the binding of the excitatory amino acid agonist, kainic acid, to its receptors.

Methodology:

-

Membrane Preparation: Prepare synaptic membranes from rodent forebrains.

-

Incubation: Incubate the membranes with [3H]kainic acid in the presence and absence of this compound and CaCl2.

-

Equilibrium: Allow the binding to reach equilibrium.

-

Filtration: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

-

Analysis: Determine the effect of this compound on the specific binding of [3H]kainic acid.

Whole-Cell Voltage-Clamp Electrophysiology for Sodium Current Measurement

This technique is used to directly measure the effect of this compound on voltage-gated sodium channels in cultured neuronal cells.

Methodology:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., neuroblastoma cells).

-

Patch-Clamp Setup: Use a patch-clamp amplifier and data acquisition system to perform whole-cell recordings.

-

Pipette Solution: Fill the patch pipette with an internal solution containing appropriate ions and buffers.

-

External Solution: Bathe the cells in an external solution containing physiological concentrations of ions.

-

Giga-seal Formation: Form a high-resistance seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell interior.

-

Voltage Protocol: Apply a series of voltage steps to elicit and measure inward sodium currents.

-

Drug Application: Perfuse the cell with a solution containing this compound and repeat the voltage protocol.

-

Data Analysis: Analyze the changes in the amplitude and kinetics of the sodium current in the presence of the drug.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vitro binding assay, such as the [3H]Kainic Acid Binding Assay.

Active Metabolites

In vivo studies have identified two major active metabolites of this compound: U-83892E and U-83894A.[5] In vitro experiments have shown that these metabolites also block voltage-gated sodium channels in a voltage- and use-dependent manner, similar to the parent compound.[5] This activity likely contributes to the long duration of the anticonvulsant effect observed in vivo.[5]

Conclusion

The initial in vitro studies of this compound reveal a complex pharmacological profile that distinguishes it from traditional kappa opioid agonists. Its anticonvulsant effects appear to be mediated through a combination of actions on kappa opioid receptors, voltage-gated calcium channels, and, notably, voltage-gated sodium channels. The lack of significant sedative and analgesic properties makes this compound an interesting candidate for further investigation in the development of novel antiepileptic drugs. Future in vitro research should focus on obtaining more precise quantitative data, such as binding affinities and functional potencies at various receptor subtypes and ion channels, to fully elucidate its mechanism of action and guide further drug development efforts.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. This compound: a unique anticonvulsant related to kappa opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Block of sodium channel current by anticonvulsant this compound in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant and related effects of this compound in various seizure tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two metabolites of anticonvulsant this compound: their anticonvulsant activity and interaction with sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

U-54494A: A Technical Guide to its Modulation of Excitatory Amino Acid Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-54494A, a benzamide (B126) derivative, has demonstrated significant potential as a modulator of excitatory amino acid (EAA) neurotransmission, exhibiting notable anticonvulsant properties. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its interaction with excitatory amino acid pathways. The information presented herein is a synthesis of preclinical research aimed at elucidating its pharmacological profile and therapeutic potential.

Core Mechanism of Action

This compound exerts its effects primarily through the modulation of glutamate (B1630785) release, a key excitatory neurotransmitter in the central nervous system. Its mechanism is linked to the activation of a subclass of kappa-opioid receptors, leading to a cascade of intracellular events that ultimately reduce neuronal excitability. Furthermore, evidence suggests an interaction with the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex, adding another layer to its multifaceted mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Anticonvulsant Activity of this compound

| Parameter | Value | Species | Test Model | Reference |

| ED50 | 28 mg/kg (i.p.) | Mice | Maximal Electroshock Seizure (MES) | [1] |

Table 2: In Vitro Effects of this compound on Glutamate Neurotransmission

| Parameter | Concentration | Effect | Preparation | Reference |

| Inhibition of K+-evoked Glutamate Release | 100 µM | 85% reduction | Guinea Pig Hippocampal Mossy Fiber Synaptosomes | [2] |

| Reduction of Cytosolic Free Ca2+ | 100 µM | 30% reduction | Depolarized Guinea Pig Hippocampal Mossy Fiber Synaptosomes | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and a typical experimental workflow for assessing the effects of this compound.

Signaling Pathways

Caption: Proposed signaling pathway of this compound.

Caption: General experimental workflow for this compound evaluation.

Experimental Protocols

Maximal Electroshock Seizure (MES) Test in Mice

This test is a standard model for generalized tonic-clonic seizures and is used to assess the anticonvulsant efficacy of a compound.

Materials:

-

Male CF-1 mice (or other suitable strain)

-

This compound solution in a suitable vehicle

-

Vehicle control

-

Electroshock device with corneal electrodes

-

0.5% Tetracaine (B1683103) hydrochloride solution (local anesthetic)

-

0.9% Saline solution

Procedure:

-

Animals are administered this compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

-

At the time of peak effect (predetermined), the corneas of the mice are anesthetized with a drop of 0.5% tetracaine hydrochloride.

-

A drop of 0.9% saline is applied to the corneal electrodes to ensure good electrical contact.

-

A 60 Hz alternating current (typically 50 mA for mice) is delivered for 0.2 seconds through the corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extensor component of the seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

The effective dose 50 (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.[1]

Synaptosome Preparation and Glutamate Release Assay

This in vitro method allows for the direct measurement of glutamate release from presynaptic nerve terminals.

Materials:

-

Guinea pig hippocampus (or other brain region of interest)

-

Homogenization buffer (e.g., sucrose-based buffer)

-

Ficoll or Percoll gradients for synaptosome purification

-

Physiological salt solution (e.g., Krebs-Ringer buffer)

-

This compound solutions at various concentrations

-

High potassium (K+) solution for depolarization (e.g., Krebs-Ringer with elevated KCl)

-

Glutamate detection system (e.g., HPLC with fluorescence detection or enzyme-based assay)

Procedure:

-

Synaptosome Preparation:

-

The brain tissue is homogenized in ice-cold homogenization buffer.

-

The homogenate is subjected to differential centrifugation to obtain a crude synaptosomal fraction.

-

This fraction is further purified using a density gradient (Ficoll or Percoll) to yield a preparation enriched in synaptosomes.

-

-

Glutamate Release Assay:

-

The purified synaptosomes are pre-incubated with physiological salt solution containing this compound or vehicle.

-

The synaptosomes are then stimulated with a high K+ solution to induce depolarization and subsequent glutamate release.

-

The supernatant is collected at specific time points and the concentration of glutamate is measured using a suitable detection method.

-

The percentage inhibition of glutamate release by this compound is calculated by comparing it to the vehicle control.[2]

-

Whole-Cell Voltage-Clamp Electrophysiology

This technique can be used to study the effects of this compound on specific ion channels, such as voltage-gated sodium channels, in isolated cells.

Materials:

-

Cultured neonatal rat cardiomyocytes or other suitable cell line expressing the ion channel of interest.

-

External and internal pipette solutions specific for the ion current being measured.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

This compound solutions.

Procedure:

-

A glass micropipette with a very fine tip is brought into contact with the membrane of a single cell.

-

A tight seal (giga-ohm resistance) is formed between the pipette and the cell membrane.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a specific holding potential.

-

Voltage steps are applied to elicit ion currents, which are recorded by the amplifier.

-

This compound is applied to the external solution, and changes in the ion current (e.g., amplitude, kinetics) are measured to determine the effect of the compound.[1]

Discussion and Future Directions

This compound presents a compelling profile as a modulator of excitatory amino acid neurotransmission with anticonvulsant properties. Its unique mechanism, involving both kappa-opioid receptor activation and potential interaction with the NMDA receptor complex, distinguishes it from many existing antiepileptic drugs.

The inhibition of glutamate release is a key component of its action, likely mediated by the reduction of presynaptic calcium influx. The antagonism of its effects by naloxone (B1662785) and nor-binaltorphimine strongly supports the involvement of kappa-opioid receptors.[3] The further antagonism by D-serine suggests a novel interaction with the glycine modulatory site of the NMDA receptor, which warrants further investigation.[3]

Future research should focus on several key areas:

-

Elucidation of the precise kappa-opioid receptor subtype(s) involved in the actions of this compound.

-

Detailed characterization of the interaction with the NMDA receptor complex , including binding studies and functional assays to confirm the nature of the interaction at the glycine site.

-

In-depth dose-response studies to establish a more comprehensive pharmacokinetic and pharmacodynamic profile.

-

Exploration of the therapeutic potential of this compound in a wider range of neurological disorders characterized by excessive excitatory neurotransmission, such as neuropathic pain and ischemic brain injury.

References

- 1. Anticonvulsant and related effects of this compound in various seizure tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of glutamate release: a potential mechanism of action for the anticonvulsant this compound in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant effects of this compound and U-50488H in genetically epilepsy-prone rats and DBA/2 mice: a possible involvement of glycine/NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of U-54494A

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-54494A is a benzamide (B126) derivative with notable anticonvulsant properties. Structurally related to kappa-opioid receptor agonists, it presents a unique pharmacological profile, demonstrating efficacy in various preclinical seizure models without the sedative and analgesic effects typically associated with kappa-opioid agonism. These application notes provide detailed protocols for in vivo studies to evaluate the anticonvulsant and neuroprotective effects of this compound.

Mechanism of Action

This compound's mechanism of action is believed to be multifactorial. It is thought to exert its anticonvulsant effects through a Ca²⁺-related mechanism, potentially via a specific subclass of kappa-opioid receptors. Additionally, it has been shown to modulate voltage-gated sodium channels. The anticonvulsant properties of this compound can be attenuated by the opioid antagonist naltrexone. The persistence of its anticonvulsant activity may be attributed to the formation of active metabolites.

Pharmacokinetic Profile

While comprehensive pharmacokinetic data in rodents is limited in the available literature, a study in dogs provides valuable insights into the disposition of this compound.

| Parameter | (-)-enantiomer | (+)-enantiomer |

| Plasma Clearance (IV) | 0.84 ± 0.11 L/hr/kg | 0.86 ± 0.06 L/hr/kg |

| Terminal Elimination Half-life (IV) | 11.2 ± 2.7 hr | 8.0 ± 2.6 hr |

| Oral Bioavailability | 26 ± 9% | 12.0 ± 1.5% |

| Data from a comparative pharmacokinetic study in dogs. |

Experimental Protocols

Maximal Electroshock Seizure (MES) Test in Mice

This model is used to evaluate the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Materials:

-

Male CF-1 or C57BL/6 mice

-

This compound solution

-

Vehicle control (e.g., saline, distilled water with a suitable solubilizing agent)

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

0.5% tetracaine (B1683103) hydrochloride solution (local anesthetic)

-

0.9% saline solution

Procedure:

-

Administer this compound or vehicle control intraperitoneally (i.p.) at the desired doses. An effective dose (ED50) for this compound in this model has been reported to be approximately 28 mg/kg i.p. in mice.

-

At the time of peak effect (to be determined in preliminary studies, typically 30-60 minutes post-injection), anesthetize the corneas of the mice by applying a drop of 0.5% tetracaine hydrochloride solution.

-

Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.

-

Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes.[1]

-